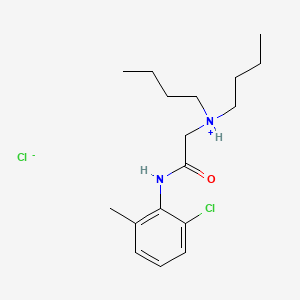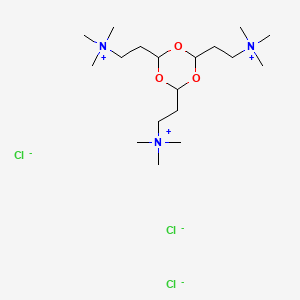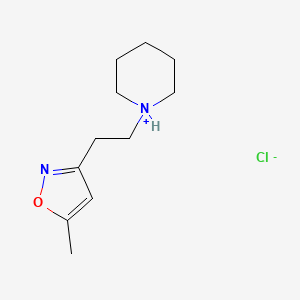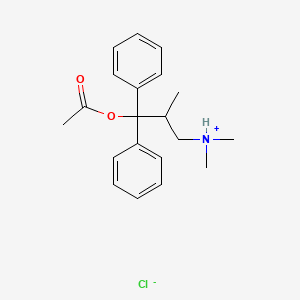![molecular formula C10H24O3S3Sn B13778347 Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris- CAS No. 70729-71-4](/img/structure/B13778347.png)
Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- is a complex organotin compound It is characterized by the presence of a butylstannylidyne group bonded to three thioether groups, each connected to an ethanol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- typically involves the reaction of butylstannylidyne with ethanol and a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The ethanol groups can be substituted with other alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- involves its interaction with molecular targets through its thioether and ethanol groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’,2’'-[(methylstannylidyne)tris(thio)]tris-
- Ethanol, 2,2’,2’'-[(ethylstannylidyne)tris(thio)]tris-
- Ethanol, 2,2’,2’'-[(propylstannylidyne)tris(thio)]tris-
Uniqueness
Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- is unique due to the presence of the butylstannylidyne group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. These properties include differences in reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
70729-71-4 |
|---|---|
Molecular Formula |
C10H24O3S3Sn |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
2-[butyl-bis(2-hydroxyethylsulfanyl)stannyl]sulfanylethanol |
InChI |
InChI=1S/C4H9.3C2H6OS.Sn/c1-3-4-2;3*3-1-2-4;/h1,3-4H2,2H3;3*3-4H,1-2H2;/q;;;;+3/p-3 |
InChI Key |
UZMMIZJMWXQBIK-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](SCCO)(SCCO)SCCO |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate](/img/structure/B13778291.png)

![diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B13778300.png)



![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)




